REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]2[CH:10]=[C:11](I)[S:12][C:3]=12.[CH:14]([C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1)=[O:15]>COCCOC.C(=O)(O)[O-].[Na+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]2[CH:10]=[C:11]([C:19]3[CH:20]=[CH:21][C:16]([CH:14]=[O:15])=[CH:17][CH:18]=3)[S:12][C:3]=12 |f:3.4,^1:39,41,60,79|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1C#N)C=C(S2)I
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Name
|
|
Quantity
|
936 mg
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
108 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
The mixture is cooled
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Type
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FILTRATION
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Details
|
the precipitate is collected by filtration
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Type
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WASH
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Details
|
washing with ethyl acetate and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C#N)C=C(S2)C2=CC=C(C=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 818 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |